

A Comparative Performance Analysis of Ostalloy and Other Low-Temperature Solders

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of **Ostalloy**, a family of bismuth-based low-temperature solders, with other common low-temperature solder alternatives. The information presented is based on publicly available data sheets and research findings, offering a valuable resource for material selection in sensitive research and development applications.

Introduction to Low-Temperature Solders

Low-temperature solders are essential materials in applications where components are sensitive to high temperatures. These solders, with melting points typically below 200°C, are crucial in the assembly of delicate electronic components, medical devices, and in various laboratory settings where thermal stress must be minimized. **Ostalloy**, a brand of bismuth-based alloys, is frequently utilized for these purposes. This guide compares the key performance characteristics of various **Ostalloy** formulations with other common low-temperature solder families, namely tin-bismuth (Sn-Bi) and tin-indium (Sn-In) alloys, as well as another commercially available low-melting alloy, Cerrolow 136.

Comparative Performance Data

The following tables summarize the key physical and mechanical properties of selected **Ostalloy** products and other low-temperature solders. These properties are critical in determining the suitability of a solder for a specific application.



Table 1: Physical and Mechanical Properties of Ostalloy and Other Low-Temperature Solders

Property	Ostalloy 117	Ostalloy 158[1]	Ostalloy 281[2]	Cerrolow 136[3][4]	Eutectic Sn-Bi (Sn58Bi) [5]	Eutectic Sn-In (Sn52In48)
Compositio n (wt.%)	44.7 Bi, 22.6 Pb, 8.3 Sn, 5.3 Cd, 19.1 In	50.0 Bi, 26.7 Pb, 13.3 Sn, 10.0 Cd	58 Bi, 42 Sn	49 Bi, 18 Pb, 12 Sn, 21 In	58 Bi, 42 Sn	52 Sn, 48 In
Melting Point (°C)	47	70	138	58	138-139	118
Tensile Strength (MPa)	37.2	41.3	55.2	43.4	55.2[6]	13.1
Shear Strength (MPa)	Data not available	Data not available	Data not available	Data not available	~30-40[7] [8]	~15-25[8]
Brinell Hardness (HB)	12	9.2	22	14	~15-20	~4-6
Elongation (%)	1.5	200	200	50	~15-30[9]	>100

Table 2: Thermal and Electrical Properties of Ostalloy and Other Low-Temperature Solders



Property	Ostalloy 117	Ostalloy 158	Ostalloy 281	Cerrolow 136	Eutectic Sn-Bi (Sn58Bi) [5]	Eutectic Sn-In (Sn52In48)
Thermal Conductivit y (W/m·K)	Data not available	~16	~18	Data not available	19	~34
Electrical Conductivit y (% IACS)	3.9	Data not available	Data not available	2.43	4.5	~14
Electrical Resistivity (μΩ·cm)	~44	Data not available	Data not available	~71	38.3[5]	~12.3

Note: IACS stands for International Annealed Copper Standard. Some data for shear strength, thermal conductivity, and electrical conductivity were not readily available in the public domain for all alloys and are marked as "Data not available." The provided data for Sn-Bi and Sn-In alloys represent typical values for eutectic compositions.

Experimental Protocols

The data presented in the tables are determined using standardized experimental procedures to ensure consistency and comparability. The following are detailed methodologies for the key experiments cited.

The elemental composition of the solder alloys is determined using Spark Atomic Emission Spectrometry (Spark-AES).

- Sample Preparation: The solder alloy is prepared in the form of a chill cast disk or a flat, clean surface.
- Spark Generation: A high-voltage spark is generated between the sample and a counter electrode in an argon atmosphere.

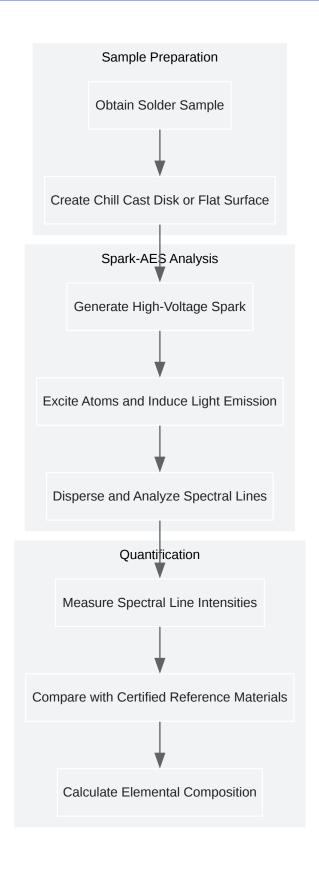






- Light Emission and Analysis: The spark ablates material from the sample, causing the atoms to emit light at specific wavelengths. This light is dispersed by a spectrometer, and the intensity of the spectral lines is measured.
- Quantification: The concentration of each element is calculated by comparing the intensity of its spectral lines to those of certified reference materials with known compositions.





Compositional Analysis Workflow



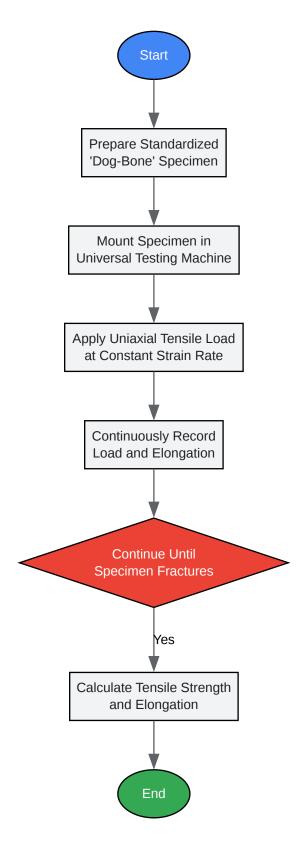




The tensile properties, including tensile strength and elongation, are determined according to ASTM E8/E8M - Standard Test Methods for Tension Testing of Metallic Materials.

- Specimen Preparation: A standardized "dog-bone" shaped specimen is machined from the solder material. The dimensions of the specimen, particularly the gauge length, are critical for accurate results.
- Test Procedure: The specimen is mounted in a universal testing machine. A uniaxial tensile load is applied at a constant strain rate until the specimen fractures.
- Data Acquisition: The applied load and the elongation of the gauge section are continuously recorded throughout the test.
- Calculation:
 - Tensile Strength: The maximum stress the specimen withstands during the test.
 - Elongation: The percentage increase in the gauge length after fracture.





Tensile Testing Workflow



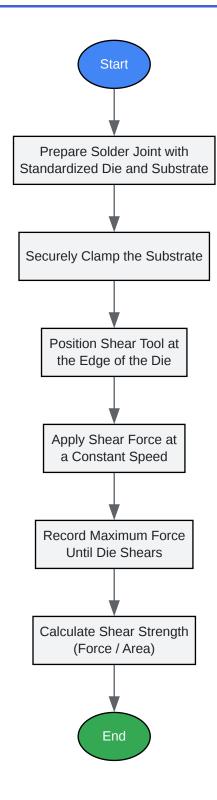




The shear strength of solder joints is a critical parameter, especially in electronic assemblies. A common method is the Die Shear Test.

- Sample Preparation: A solder joint is created by soldering a standardized die (e.g., a ceramic or silicon chip) to a substrate.
- Test Procedure: The substrate is securely clamped. A shear tool is brought into contact with the edge of the die. A force is applied parallel to the substrate at a constant speed until the die is sheared off.
- Data Acquisition: The maximum force required to shear the die is recorded.
- Calculation: The shear strength is calculated by dividing the maximum force by the area of the solder joint.





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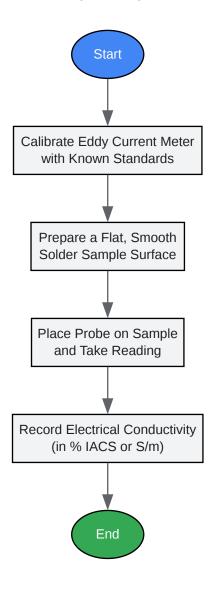
Shear Strength Testing Workflow

The electrical conductivity of the solder alloys is measured using the Eddy Current Method as described in ASTM E1004 - Standard Test Method for Determining Electrical Conductivity



Using the Electromagnetic (Eddy Current) Method.

- Instrumentation: A calibrated eddy current conductivity meter with a probe is used.
- Calibration: The instrument is calibrated using standards of known electrical conductivity that bracket the expected conductivity of the solder alloy.
- Measurement: The probe is placed in contact with a flat, smooth surface of the solder sample. The instrument induces eddy currents in the material and measures their magnitude, which is related to the material's conductivity.
- Reporting: The electrical conductivity is typically reported as a percentage of the International Annealed Copper Standard (% IACS).



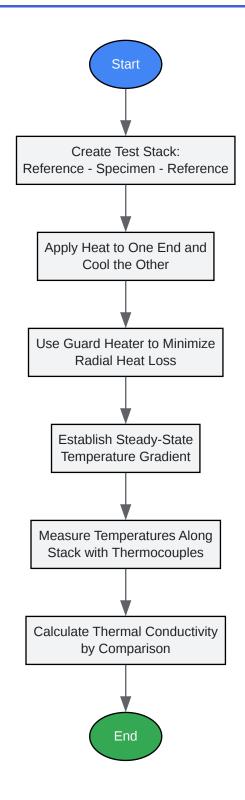


Electrical Conductivity Measurement

The thermal conductivity is determined using the Guarded-Comparative-Longitudinal Heat Flow Technique as outlined in ASTM E1225 - Standard Test Method for Thermal Conductivity of Solids by Means of the Guarded-Comparative-Longitudinal Heat Flow Technique.

- Apparatus: A test stack is created with the solder specimen placed between two reference
 materials of known thermal conductivity. The stack is heated at one end and cooled at the
 other to establish a longitudinal heat flow. A guard heater surrounds the stack to minimize
 radial heat loss.
- Procedure: A steady-state temperature gradient is established along the test stack.
- Data Acquisition: The temperature at various points along the specimen and the reference materials is measured using thermocouples.
- Calculation: The thermal conductivity of the solder is calculated by comparing the temperature gradient across the specimen to the temperature gradients and known thermal conductivities of the reference materials.





Thermal Conductivity Measurement

Discussion of Performance Comparison



- Ostalloy Family: The Ostalloy products exhibit a wide range of melting points, from as low as 47°C for Ostalloy 117 to 138°C for Ostalloy 281, making them suitable for a variety of temperature-sensitive applications. Ostalloy 158 and 281 show remarkably high elongation, suggesting good ductility, which can be advantageous in applications where mechanical flexibility is required. However, the presence of lead and cadmium in some Ostalloy formulations (e.g., 117 and 158) is a significant consideration due to health and environmental regulations (RoHS).
- Tin-Bismuth (Sn-Bi) Solders: Eutectic Sn-Bi solder offers a lead-free alternative with a low melting point of around 138°C, identical to **Ostalloy** 281. It possesses good tensile strength, comparable to the higher-melting **Ostalloy**. However, Sn-Bi alloys are known to be more brittle than other solder types, as reflected in their lower elongation values. This brittleness can be a concern in applications subjected to mechanical shock or vibration.
- Tin-Indium (Sn-In) Solders: The eutectic Sn-In solder has a very low melting point of 118°C and exhibits excellent ductility, with elongation exceeding 100%. This makes it a suitable candidate for cryogenic applications and for joining materials with significantly different coefficients of thermal expansion. However, indium is a relatively expensive metal, which can make Sn-In solders less cost-effective for some applications.
- Cerrolow 136: This alloy offers a very low melting point of 58°C, making it ideal for extremely temperature-sensitive components. Its tensile strength is comparable to Ostalloy 158. Like some Ostalloy variants, it contains lead, which may restrict its use in certain applications.

Conclusion

The selection of a low-temperature solder is a multi-faceted decision that depends on the specific requirements of the application.

- **Ostalloy** solders offer a versatile range of melting points and, in some cases, excellent ductility. However, the presence of hazardous materials in certain formulations must be carefully considered.
- Sn-Bi solders are a good lead-free alternative with a low melting point and high strength, but their inherent brittleness may be a limiting factor.



- Sn-In solders provide excellent ductility and a very low melting point, making them suitable for specialized applications, though at a higher cost.
- Cerrolow 136 is an excellent choice for applications requiring an extremely low melting temperature, with the caveat of its lead content.

Researchers, scientists, and drug development professionals should carefully evaluate the trade-offs between melting temperature, mechanical properties, cost, and regulatory compliance when selecting a low-temperature solder for their specific needs. This guide provides a foundational comparison to aid in that decision-making process.

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- To cite this document: BenchChem. [A Comparative Performance Analysis of Ostalloy and Other Low-Temperature Solders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1236533#performance-comparison-of-ostalloy-with-other-low-temperature-solders]



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